(S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid

Chiral Purity X-ray Crystallography Reference Standard Characterization

(S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid (CAS 874760-72-2) is a single enantiomer of a key hydrolytic degradation product and process impurity of the blockbuster immunomodulatory drug lenalidomide. Unlike the pharmacologically active lenalidomide, which possesses a glutarimide ring, this compound features an acyclic amino-pentanoic acid side chain and a defined (S)-configuration at its chiral center, making it essential for stereoselective analytical method development.

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
Cat. No. B13407538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)N
InChIInChI=1S/C13H15N3O4/c14-9-3-1-2-7-8(9)6-16(13(7)20)10(12(15)19)4-5-11(17)18/h1-3,10H,4-6,14H2,(H2,15,19)(H,17,18)/t10-/m0/s1
InChIKeyUSYWQLIFELNXTA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid: A Critical Chiral Reference Standard for Lenalidomide Quality Control


(S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid (CAS 874760-72-2) is a single enantiomer of a key hydrolytic degradation product and process impurity of the blockbuster immunomodulatory drug lenalidomide. Unlike the pharmacologically active lenalidomide, which possesses a glutarimide ring, this compound features an acyclic amino-pentanoic acid side chain and a defined (S)-configuration at its chiral center, making it essential for stereoselective analytical method development. [1] It is commercially supplied as a highly characterized reference standard, with a typical purity of ≥95%, for use in regulatory compliant quality control (QC) and method validation (AMV) for Abbreviated New Drug Applications (ANDA).

Why Generic Lenalidomide Impurity Standards Cannot Substitute for the Defined (S)-Enantiomer


Generic or racemic lenalidomide amide impurity standards are insufficient for modern pharmaceutical analysis. The target compound is a single, well-defined (S)-enantiomer, whereas common alternatives are often racemic mixtures (e.g., Lenalidomide Impurity 1, CAS 2197414-57-4) [1]. Since lenalidomide is a chiral drug, regulatory guidelines require stereoselective analytical methods to quantify chiral impurities. Using a racemic standard compromises the accurate quantification of the specific enantiomeric impurity profile, potentially leading to an underestimation of chiral purity. The unambiguous (S)-configuration of this standard, confirmed by its crystal structure, provides the absolute configurational certainty required for valid chiral HPLC method development and regulatory submission, directly addressing the risk of co-elution with the (R)-enantiomer. [2]

Quantitative Differentiation of (S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid from its Closest Analogs


Absolute Configuration Determination vs. Racemic Impurity Standard

The (S)-enantiomer is unequivocally distinguished from the racemic mixture (Lenalidomide Impurity 1, CAS 2197414-57-4) by its defined stereochemistry. [1] The first-reported crystal structure of the compound confirms its absolute configuration, providing a level of characterization that is absent for generic impurity standards. [2] This structural proof is critical for method developers who need to demonstrate the separation of the (S) and (R) enantiomers, as the racemic standard cannot be used to identify which specific enantiomer corresponds to a particular chromatographic peak.

Chiral Purity X-ray Crystallography Reference Standard Characterization

Specificity for Chiral Method Development vs. Achiral HPLC Methods

This (S)-enantiomer is the specific impurity required to validate chiral chromatographic methods for lenalidomide. Standard achiral HPLC methods, such as the one reporting the detection of 13 related substances, can quantify the total amide impurity but are unable to separate the (S) and (R) enantiomers. [1] The commercial availability of this single isomer with high purity (≥95%) [2] allows for its direct use as a system suitability standard to verify the resolution (Rs) between enantiomers, a critical validation parameter not addressed by generic methods.

Chiral HPLC Method Validation Enantiomeric Separation

Genotoxic Impurity Control per ICH M7 vs. Non-Genotoxic Degradants

The amide impurity class, of which this compound is the (S)-enantiomer, is classified as a Class 2 genotoxic impurity (Imp-1/Imp-8) according to ICH M7 guidelines, requiring control at a stringent threshold of ≤60 ppm (1.5 µg/day) in the final drug product. [1] This classification demands a dedicated, highly sensitive analytical method for quantification, which in turn requires a well-characterized, high-purity reference standard like this (S)-enantiomer. This differentiates it from non-genotoxic impurities, which are controlled at the less stringent 0.15% acceptance limit.

Genotoxicology ICH M7 Risk Assessment

Structural Confirmation of Hydrolytic Degradation Pathway vs. Glutarimide Intact Drug

The (S)-enantiomer's structure represents a confirmed hydrolytic ring-opening product of lenalidomide. The first-reported crystal structure of this compound provides definitive spatial evidence of the pseudo-planar isoindolone core and the flexible amino-pentanoic acid side chain resulting from glutarimide hydrolysis. [1] This is in direct contrast to lenalidomide, where the glutarimide ring is intact and crucial for cereblon (CRBN) E3 ligase binding. [2] This structural confirmation makes this standard essential for identifying and tracking the primary hydrolytic degradation pathway in lenalidomide drug substance and product stability studies.

Degradation Chemistry Stability Testing Forced Degradation

Key Application Scenarios for (S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid in Pharmaceutical Development and QC


Method Development and Validation for Chiral Purity Analysis in ANDA Submissions

This (S)-enantiomer standard is indispensable for developing and validating stereoselective HPLC methods. It serves as the primary reference to determine system suitability, including resolution between (S) and (R) enantiomers, directly supporting the specificity requirements for ANDA filings as mandated by regulatory bodies. Its defined absolute configuration, confirmed by crystallography [1], provides the necessary proof for peak identification.

Genotoxic Impurity Quantification and Safety Limit Testing per ICH M7

As a representative of the genotoxic amide impurity class (Class 2), this high-purity standard is critical for developing and validating highly sensitive LC-MS or HPLC-UV methods. These methods are required to ensure the impurity remains below the 60 ppm (1.5 µg/day) toxicological threshold of concern (TTC) in lenalidomide drug substance and finished product, as highlighted in recent analytical method publications. [2]

Forced Degradation and Stability-Indicating Method Development

This compound is a confirmed primary hydrolytic degradation product of lenalidomide. It is used as a key marker to challenge the specificity of stability-indicating methods during forced degradation studies (hydrolysis, oxidative stress). Its use ensures the analytical method can resolve the active pharmaceutical ingredient (API) from its major decomposition products, a fundamental requirement for product shelf-life determination. [3]

Reference Standard for Process Control in Commercial Lenalidomide Manufacturing

Pharmaceutical manufacturers use this characterized impurity as a working standard for quality control (QC) release testing of lenalidomide API and finished dosage forms. Its role is to ensure batch-to-batch consistency and to monitor that process-related impurities are controlled within acceptable limits, directly aligning with pharmacopeial (USP/EP) impurity profiling requirements. [4]

Quote Request

Request a Quote for (S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.